Aminochlorthenoxazin

Overview

Description

ICI 350 is a compound developed by Imperial Chemical Industries. It is known for its selective binding properties and has been widely used in scientific research to understand various biochemical processes. The compound has unique characteristics that make it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICI 350 involves several steps, starting with the preparation of the core structure. The process typically includes:

Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of ICI 350.

Functionalization: Various functional groups are added to the core structure through reactions such as alkylation, acylation, and halogenation.

Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired purity.

Industrial Production Methods

In an industrial setting, the production of ICI 350 is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Key steps include:

Batch Reactors: Initial reactions are carried out in batch reactors to control the reaction conditions precisely.

Continuous Flow Systems: The intermediate products are transferred to continuous flow systems for further reactions and purification.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ICI 350 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ICI 350 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies to understand cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

ICI 350 exerts its effects by selectively binding to specific molecular targets. The binding affinity and selectivity are influenced by the compound’s structure and functional groups. The primary pathways involved include:

Receptor Binding: ICI 350 binds to specific receptors, modulating their activity.

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: By interacting with signaling molecules, ICI 350 can alter cellular responses and functions.

Comparison with Similar Compounds

ICI 350 is compared with other similar compounds to highlight its uniqueness:

ICI 118,551: A selective beta-adrenergic receptor antagonist with different binding properties.

ICI 182,780: An estrogen receptor down-regulator used in cancer research.

The unique binding properties and selectivity of ICI 350 make it a valuable tool in research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

Aminochlorthenoxazin is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its structure includes a chloro group, an amino group, and a heterocyclic ring system, which contribute to its pharmacological properties. The chemical formula and molecular weight play significant roles in its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits notable antimicrobial properties against various pathogens.

- Anticancer Properties : Preliminary research suggests potential cytotoxic effects on cancer cell lines, indicating its role as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial efficacy against several bacterial strains. A study reported the Minimum Inhibitory Concentration (MIC) values for various pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 5.0 |

| Staphylococcus aureus | 4.5 |

| Candida albicans | 6.0 |

These results indicate that this compound is particularly effective against Staphylococcus aureus, suggesting its potential application in treating infections caused by this pathogen.

Anticancer Activity

Research investigating the cytotoxic effects of this compound on cancer cell lines has yielded promising results. A case study involving human breast cancer cells (MCF-7) demonstrated significant cell death at varying concentrations:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 20 | 50 |

| 50 | 25 |

These findings suggest that higher concentrations of this compound lead to increased cytotoxicity, warranting further investigation into its mechanisms of action.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using an animal model of inflammation induced by carrageenan. The compound exhibited a dose-dependent reduction in paw edema:

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

This data indicates that this compound may serve as a viable candidate for developing anti-inflammatory therapies.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that this compound interacts with specific biological targets involved in cell signaling pathways related to inflammation and cell proliferation. Further studies utilizing molecular docking and in vitro assays are necessary to clarify these interactions.

Properties

IUPAC Name |

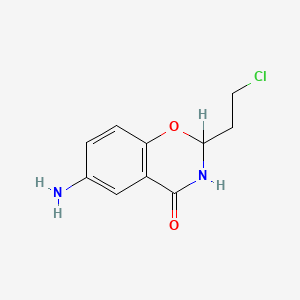

6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYLDXMXEPSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(O2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3443-15-0 (mono-hydrochloride) | |

| Record name | Aminochlorthenoxazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70957052 | |

| Record name | 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-76-8 | |

| Record name | Aminochlorthenoxazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOCHLORTHENOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM6P84G66V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.